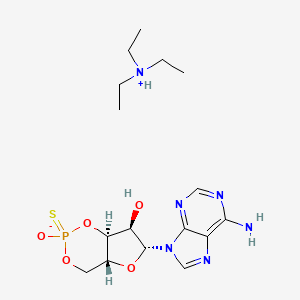

cAMPS-Rp,triethylammoniumsalt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is a potent activator of cAMP-dependent protein kinases (PKA I and PKA II) and a competitive inhibitor of phosphodiesterase (PDE3A) with a Ki of 47.6 µM . This compound is widely used in scientific research due to its ability to mimic the effects of cAMP and its resistance to hydrolysis by phosphodiesterases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sp-Camps is synthesized through a series of chemical reactions starting from adenosineThe synthetic route typically involves the use of phosphorylating agents and thiolating reagents under controlled conditions .

Industrial Production Methods

Industrial production of Sp-Camps involves large-scale chemical synthesis using automated reactors and purification systems. The process ensures high purity and yield of the compound, making it suitable for research and pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions

Sp-Camps undergoes various chemical reactions, including:

Oxidation: Sp-Camps can be oxidized to form disulfide bonds.

Reduction: Reduction reactions can break the disulfide bonds formed during oxidation.

Substitution: Sp-Camps can undergo nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles like thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the cyclic monophosphate structure .

Major Products

The major products formed from these reactions include various derivatives of Sp-Camps with modified functional groups, which can be used for further biochemical studies .

Aplicaciones Científicas De Investigación

Sp-Camps has a wide range of applications in scientific research:

Chemistry: Used as a tool to study cAMP-dependent signaling pathways and enzyme kinetics.

Biology: Employed in cell signaling studies to investigate the role of cAMP in cellular processes.

Medicine: Explored for its potential therapeutic effects in diseases related to cAMP signaling, such as cardiovascular diseases and neurological disorders.

Industry: Utilized in the development of diagnostic assays and as a research reagent in pharmaceutical industries

Mecanismo De Acción

Sp-Camps exerts its effects by activating cAMP-dependent protein kinases (PKA I and PKA II). It binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. These catalytic subunits then phosphorylate target proteins, leading to various cellular responses. Additionally, Sp-Camps inhibits phosphodiesterase (PDE3A), preventing the breakdown of cAMP and prolonging its signaling effects .

Comparación Con Compuestos Similares

Similar Compounds

cCMP and cUMP: Noncanonical cyclic nucleotides that have gained interest for their potential second messenger roles.

Uniqueness

Sp-Camps is unique due to its high resistance to hydrolysis by phosphodiesterases and its potent activation of cAMP-dependent protein kinases. This makes it a valuable tool for studying cAMP signaling pathways and developing therapeutic agents targeting these pathways .

Propiedades

Fórmula molecular |

C16H27N6O5PS |

|---|---|

Peso molecular |

446.5 g/mol |

Nombre IUPAC |

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;triethylazanium |

InChI |

InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3/t4-,6-,7-,10-,21?;/m1./s1 |

Clave InChI |

OXIPZMKSNMRTIV-NVGWRVNNSA-N |

SMILES isomérico |

CC[NH+](CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-] |

SMILES canónico |

CC[NH+](CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11aH-benzimidazolo[1,2-a]benzimidazole](/img/structure/B12358561.png)

![Thieno[2,3-d]pyridazin-4,7-dione](/img/structure/B12358575.png)

![5-[2-Ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2-methylsulfonyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12358586.png)

![5-(4-fluorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12358595.png)

![N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12358601.png)

![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12358609.png)